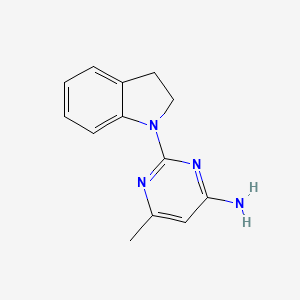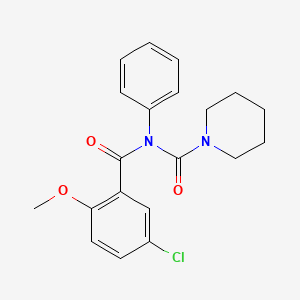![molecular formula C26H29N3O4 B6494869 N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941934-12-9](/img/structure/B6494869.png)
N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, or NEMNE, is a small molecule that has recently been studied for its potential applications in scientific research. NEMNE is a synthetic molecule that is composed of two nitrogen atoms, two oxygen atoms, and two phenyl rings. This molecule is of interest due to its unique structure and potential applications in biochemistry and physiology, as well as its potential to be used in lab experiments.
Aplicaciones Científicas De Investigación
NEMNE has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of different compounds on cell signaling pathways and to investigate the mechanisms of action of certain drugs. Additionally, NEMNE has been used to study the effects of different compounds on the activity of enzymes, as well as to investigate the effects of certain drugs on gene expression.
Mecanismo De Acción
The mechanism of action of NEMNE is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, NEMNE is thought to act as an agonist of certain receptors, such as the adenosine A2A receptor. Activation of this receptor is thought to reduce inflammation, as well as to reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of NEMNE are not yet fully understood. However, it is believed that the molecule may have anti-inflammatory, analgesic, and anti-cancer effects. Additionally, NEMNE is thought to have neuroprotective effects, as well as to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEMNE has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and handle. Additionally, NEMNE is relatively stable and has a high purity, which makes it ideal for use in experiments. However, NEMNE also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, NEMNE is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.
Direcciones Futuras
The potential applications of NEMNE are still being explored. Future research could focus on the effects of NEMNE on other enzymes and receptors, as well as its effects on other biochemical and physiological processes. Additionally, further research could focus on the development of more efficient and cost-effective methods for synthesizing NEMNE. Finally, future studies could investigate the potential therapeutic applications of NEMNE, such as its use in the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
NEMNE can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Sonogashira coupling reaction. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated aniline with a halogenated ethylene glycol. The reaction is carried out at room temperature in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is usually complete within 24 hours and yields a product with a purity of >90%.
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-33-24-13-6-5-12-22(24)28-26(31)25(30)27-18-23(29-14-16-32-17-15-29)21-11-7-9-19-8-3-4-10-20(19)21/h3-13,23H,2,14-18H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBQSBGPNWQJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6494815.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)
![3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6494844.png)

![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6494856.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494860.png)